molecular formula C18H14Cl2N2O2S B10963446 Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]- CAS No. 88522-20-7

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]-

Cat. No.: B10963446
CAS No.: 88522-20-7
M. Wt: 393.3 g/mol
InChI Key: QGPMRXZRZVXFSF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonamide group, two chlorine atoms at the 2 and 5 positions, and a phenylamino group attached to the benzene ring. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]- typically involves multiple steps:

    Nitration: The initial step often involves the nitration of benzene to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amine groups are sulfonated using reagents like sulfuric acid to form the sulfonamide group.

    Chlorination: Chlorine atoms are introduced at the 2 and 5 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: Finally, the phenylamino group is introduced through a coupling reaction with aniline derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Antimicrobial Activity: Investigated for its potential antimicrobial effects.

Industry

    Dye Manufacturing: Used in the production of dyes and pigments.

    Polymer Production: Intermediate in the synthesis of specialty polymers.

Mechanism of Action

The mechanism by which Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]- exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Interference with metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]- is unique due to the combination of chlorine atoms and the phenylamino group, which imparts specific reactivity and binding properties not found in the simpler analogs.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl] (CAS Number: 88522-20-7) is of particular interest for its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antimicrobial, and cardiovascular effects, supported by data tables and relevant case studies.

  • Molecular Formula: C18H14Cl2N2O2S
  • Molar Mass: 457.35 g/mol
  • Structure: The compound features a sulfonamide group attached to a dichlorobenzene ring and a phenylamino group.

1. Anti-inflammatory Activity

Research indicates that benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. A study evaluated the efficacy of various sulfonamide compounds in reducing inflammation in a rat model of carrageenan-induced paw edema. The results demonstrated that certain derivatives significantly inhibited edema formation.

Table 1: Anti-inflammatory Activity of Benzenesulfonamide Derivatives

CompoundInhibition (%) at 3 hInhibition (%) at 2 hInhibition (%) at 1 h
Compound 4a94.69Not reportedNot reported
Compound 4c89.66Not reportedNot reported
Compound 4dNot reportedNot reportedNot reported

This study highlights the potential of these compounds as anti-inflammatory agents, with implications for treating conditions like arthritis and other inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial properties of benzenesulfonamide derivatives were assessed against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, demonstrating their effectiveness.

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

CompoundPathogenMIC (mg/mL)
Compound 4dE. coli6.72
Compound 4hS. aureus6.63
Compound 4aP. aeruginosa6.67
Compound 4fB. subtilis6.63

These findings suggest that benzenesulfonamide derivatives can be developed into effective antimicrobial agents for various infections .

3. Cardiovascular Effects

The cardiovascular effects of benzenesulfonamide were investigated using an isolated rat heart model to assess changes in perfusion pressure and coronary resistance. The compound demonstrated a significant reduction in coronary resistance compared to controls.

Table 3: Effects on Perfusion Pressure

Time (min)Control (mm Hg)Benzenesulfonamide (mm Hg)
30X
6XX
9XX
.........
18XX

The results indicated that benzenesulfonamide could modulate cardiovascular responses, potentially offering therapeutic benefits in managing hypertension and related disorders .

Case Studies

A notable case study involved the application of benzenesulfonamide derivatives in treating inflammatory conditions. Researchers found that specific structural modifications enhanced their anti-inflammatory activity significantly compared to the parent compound .

Additionally, another study highlighted the role of these compounds in modulating calcium channels, which are crucial for cardiac function and could lead to novel treatments for cardiovascular diseases .

Properties

CAS No.

88522-20-7

Molecular Formula

C18H14Cl2N2O2S

Molecular Weight

393.3 g/mol

IUPAC Name

N-(4-anilinophenyl)-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C18H14Cl2N2O2S/c19-13-6-11-17(20)18(12-13)25(23,24)22-16-9-7-15(8-10-16)21-14-4-2-1-3-5-14/h1-12,21-22H

InChI Key

QGPMRXZRZVXFSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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